5Z-Octadecenoic acid

Description

Foundational Context of Fatty Acids in Biological Systems Research

Fatty acids (FAs) are fundamental organic molecules that serve as the primary building blocks for lipids, a diverse group of compounds essential for life. Characterized by a long hydrocarbon chain and a terminal carboxyl group, fatty acids play critical roles across cellular and organismal levels muni.cznih.govresearchgate.netlibretexts.org. In biological systems, they function as structural components of cell membranes, forming the lipid bilayers of phospholipids (B1166683) and other membrane lipids nih.govresearchgate.netlibretexts.org. They are also the principal form of energy storage, primarily stored as triglycerides within cells nih.govlibretexts.org. Furthermore, fatty acid derivatives act as crucial signaling molecules, participating in a wide array of cellular processes and pathways nih.govresearchgate.netlibretexts.org.

Fatty acids are classified based on their hydrocarbon chain length and the presence and configuration of double bonds. Saturated fatty acids lack double bonds, while unsaturated fatty acids contain one (monounsaturated fatty acids, MUFAs) or multiple (polyunsaturated fatty acids, PUFAs) double bonds muni.czlibretexts.orgresearchgate.net. The specific position and geometry (cis or trans) of these double bonds significantly influence their physical properties, such as melting point, and their biological functions libretexts.orgacs.org. The comprehensive study of fatty acid composition and behavior within biological systems is paramount for advancements in various scientific disciplines, including biochemistry, human nutrition, and health sciences, with specific fatty acid profiles sometimes serving as valuable biomarkers muni.cznih.govresearchgate.net.

Overview of Octadecanoids as Emerging Classes of Lipid Mediators

Octadecanoids constitute a significant class of lipid mediators derived from the oxidative metabolism of 18-carbon fatty acids (C18-FAs) acs.org. These compounds are recognized as a subset of oxylipins, a broader category of oxygenated lipid metabolites that also includes the well-studied eicosanoids (derived from C20 PUFAs) and docosanoids (from C22 PUFAs) nih.govportlandpress.comnih.gov. Historically, C18-FAs and their derivatives were often considered secondary, primarily as structural components or energy stores, receiving less attention compared to their longer-chain counterparts nih.govportlandpress.comnih.gov.

However, recent scientific endeavors have increasingly highlighted octadecanoids as potent bioactive lipid mediators in mammalian systems nih.govportlandpress.comnih.gov. These emerging mediators are now understood to be involved in a wide spectrum of biological processes. Their functions span the modulation of nociception (pain perception), tissue repair and modulation, cell proliferation, metabolic regulation, inflammation, and immune system responses nih.govportlandpress.comnih.gov. Despite this growing recognition, the field of octadecanoid research still faces considerable challenges. These include a lack of standardized nomenclature, a scarcity of readily available analytical standards, and a need for greater domain expertise, all of which have collectively limited the depth of investigation into their precise biosynthesis and bioactivity nih.govportlandpress.comnih.gov.

Unique Academic Perspectives on 5Z-Octadecenoic Acid in Lipid Biology

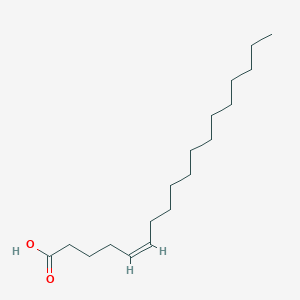

This compound, also systematically known as (Z)-octadec-5-enoic acid and commonly referred to as cis-5-octadecenoic acid or petroselinic acid, is a specific monounsaturated fatty acid within the C18 family cymitquimica.comcymitquimica.comnih.gov. It is an isomer of the more extensively studied oleic acid cymitquimica.comontosight.ai.

Chemical and Physical Properties: this compound is characterized by several key properties:

Chemical Name: this compound, cis-5-Octadecenoic acid, Petroselinic acid cymitquimica.comcymitquimica.comnih.gov

IUPAC Name: (Z)-octadec-5-enoic acid nih.gov

CAS Number: 676-29-9 cymitquimica.comnih.gov

Molecular Formula: C18H34O2 cymitquimica.comcymitquimica.comnih.govnih.gov

Molecular Weight: Approximately 282.46 g/mol cymitquimica.comcymitquimica.comnih.govontosight.ainih.gov

Physical State: Typically exists as a liquid at room temperature, often described as colorless to pale yellow cymitquimica.com.

Solubility: It exhibits solubility in organic solvents but limited solubility in water, a characteristic attributed to its hydrophobic hydrocarbon chain cymitquimica.com.

Purity: Commercial preparations are often specified with purities exceeding 98% or a minimum of 95% cymitquimica.comcymitquimica.com.

Double Bond: Features a double bond located at the fifth carbon atom from the carboxylic acid end, with a cis (Z) geometry cymitquimica.comcymitquimica.comnih.gov.

Occurrence and General Biological Context: This fatty acid is naturally identified in certain plant oils, most notably in coriander and parsley seed oils cymitquimica.com. General research into its biological roles suggests potential health benefits, including anti-inflammatory properties and a contribution to lipid metabolism cymitquimica.com.

Unique Research Findings: A particularly unique academic perspective on this compound emerges from studies concerning the parasitic organism Schistosoma mansoni. Research has indicated that these schistosomes possess the capability to modify host fatty acids, leading to the synthesis of 5-octadecenoic acid [C18:1(5)] researchgate.net. This fatty acid is notably absent in the host's blood and is found almost exclusively within the outer membrane complex of the schistosome. Specifically, it is concentrated in the phospholipid species 1-palmitoyl-2,5-octadecenoyl phosphatidylcholine, suggesting a specialized, tegument-mediated function that is critical for the parasite's survival or its interaction with the host environment researchgate.net.

While not directly involving this compound, related octadecenoic acid derivatives have also attracted scientific interest. For instance, 12,13,16-trihydroxy-14(Z)-octadecenoic acid, identified in plant extracts, has been studied for its hepatoprotective activities phcog.com. Furthermore, broader investigations into octadecanoic acids have explored their potential interactions with viral proteins, hinting at possible antiviral applications tjnpr.org. Some studies have also reported specific concentration data, such as 9.6 weight-% and 10.7 GLC-Area-% for 5-octadecenoic acid in an unspecified biological context .

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound, cis-5-Octadecenoic acid, Petroselinic acid | cymitquimica.comcymitquimica.comnih.gov |

| IUPAC Name | (Z)-octadec-5-enoic acid | nih.gov |

| CAS Number | 676-29-9 | cymitquimica.comnih.gov |

| Molecular Formula | C18H34O2 | cymitquimica.comcymitquimica.comnih.govnih.gov |

| Molecular Weight | 282.46 g/mol / 282.5 g/mol | cymitquimica.comcymitquimica.comnih.govontosight.ainih.gov |

| Physical State | Liquid (colorless to pale yellow) | cymitquimica.com |

| Solubility | Soluble in organic solvents; less soluble in water | cymitquimica.com |

| Purity | >98% or Min. 95% (supplier specifications) | cymitquimica.comcymitquimica.com |

| Double Bond Position | 5th carbon from the carboxylic acid end | cymitquimica.com |

| Double Bond Geometry | Cis (Z) | cymitquimica.comcymitquimica.comnih.gov |

Table 2: Occurrence and Research Findings Related to this compound

| Aspect | Finding | Source(s) |

| Natural Occurrence | Found in certain plant oils, notably coriander and parsley seed oils. | cymitquimica.com |

| Biological Role (Parasites) | Modified from host fatty acids by Schistosoma mansoni and found almost exclusively in its outer membrane complex, specifically within 1-palmitoyl-2,5-octadecenoyl phosphatidylcholine. This suggests a specialized, tegument-mediated function in the parasite. | researchgate.net |

| Potential Health Benefits | General research suggests potential benefits, including anti-inflammatory properties and a role in lipid metabolism. | cymitquimica.com |

| Concentration Data | Reported at 9.6 weight-% and 10.7 GLC-Area-% in an unspecified biological sample or study context. | |

| Related Research | Related octadecenoic acid derivatives have shown hepatoprotective activity in plant extracts phcog.com. Octadecenoic acids have also been investigated for potential interactions with viral proteins tjnpr.org. | phcog.comtjnpr.org |

Compound List

this compound

Fatty acids (FAs)

Phospholipids

Triglycerides

Monounsaturated fatty acids (MUFAs)

Polyunsaturated fatty acids (PUFAs)

Eicosanoids

Docosanoids

Octadecanoids

Oleic acid

cis-5-Octadecenoic acid

Petroselinic acid

Stearic acid

Linoleic acid (LA)

α-linolenic acid (ALA)

12,13-dihydroxy-9Z-octadecenoic acid

9,10-epoxyoctadecenoic acid

9,10-dihydroxyoctadecenoic acid

Conjugated linoleic acids

1-palmitoyl-2,5-octadecenoyl phosphatidylcholine

12,13,16-trihydroxy-14(Z)-octadecenoic acid

Arachidonic acid

LTB4

5(S)-HETE

9,10-EpODA

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h13-14H,2-12,15-17H2,1H3,(H,19,20)/b14-13- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWHMKSIVLSRNY-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C\CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314068 | |

| Record name | cis-5-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676-29-9 | |

| Record name | cis-5-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-5-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Fate and Turnover of 5z Octadecenoic Acid in Biological Systems

Catabolic Pathways and Degradation Intermediates

The catabolism of 5Z-octadecenoic acid primarily involves its breakdown through beta-oxidation and, to a lesser extent, omega-oxidation. These pathways transform the fatty acid into smaller, more readily usable molecules or intermediates.

Beta-Oxidation and Omega-Oxidation Mechanisms

Beta-Oxidation: Beta-oxidation is the principal pathway for the catabolism of fatty acids, including this compound. This process occurs in the mitochondria and peroxisomes, where fatty acids are sequentially broken down into two-carbon units of acetyl-CoA, which then enter the citric acid cycle for ATP production wikipedia.org. The presence of a double bond in unsaturated fatty acids like this compound necessitates specific enzymatic machinery to facilitate beta-oxidation.

Research has identified two primary mechanisms for the beta-oxidation of oleic acid, differing in how they handle the cis double bond:

Isomerase-Dependent Pathway: This is the predominant route, accounting for over 80% of oleic acid beta-oxidation in studies using rat heart mitochondria. It involves the action of a delta(3),delta(2)-enoyl-CoA isomerase, which converts the cis double bond formed during oxidation into a trans double bond, allowing it to be processed by the standard beta-oxidation enzymes nih.gov.

Reductase-Dependent Pathway: This pathway is considered minor but essential. It utilizes a 2,4-dienoyl-CoA reductase to handle specific intermediates that arise from the isomerase pathway, preventing the accumulation of undegradable metabolites nih.gov.

Omega-Oxidation: Omega-oxidation is an alternative catabolic pathway that targets the terminal methyl group (ω-carbon) of the fatty acid chain, typically occurring in the endoplasmic reticulum plos.orgcambridge.org. This process leads to the formation of hydroxylated fatty acids and, subsequently, dicarboxylic acids. While beta-oxidation is the primary energy-yielding pathway, omega-oxidation can become more significant when the capacity of beta-oxidation is overwhelmed or compromised plos.orgcambridge.org.

Conversion to More Polar Metabolites

The catabolic processes of this compound can result in the formation of more polar metabolites. Omega-oxidation, for instance, can yield dicarboxylic acids, which are more water-soluble than the parent fatty acid cambridge.org. Additionally, hydroxylation reactions can introduce hydroxyl groups onto the fatty acid chain, increasing its polarity nih.govnhri.org.tw.

Studies have shown that other unsaturated fatty acids can be converted into various hydroxylated and oxo-derivatives nih.gov. For example, 9,12,13-trihydroxy-10(E)-octadecenoic acid, a related oxylipin, has been observed to be metabolized into even more polar compounds, potentially through beta-oxidation, leading to intermediates like citric acid ajol.inforesearchgate.net. These transformations are indicative of how fatty acids are modified to increase their solubility and facilitate their further processing or excretion.

Esterification and Integration into Complex Lipid Pools

In biological systems, this compound is rarely present in its free form for extended periods. Instead, it is predominantly esterified and incorporated into various complex lipid structures, serving critical roles in energy storage and cellular architecture wikipedia.org.

Triglycerides: As a major component of many natural oils, this compound is esterified with glycerol (B35011) to form triglycerides. These molecules are the primary form of energy storage in adipose tissue, providing a dense reservoir of metabolic fuel wikipedia.orgsigmaaldrich.com.

Phospholipids (B1166683): This fatty acid is also a key constituent of phospholipids, which are essential structural components of all cellular membranes. The unique properties of phospholipids, including the hydrophobic fatty acid tails, contribute to membrane fluidity and integrity wikipedia.orgscbt.com.

Cholesteryl Esters: this compound can be esterified with cholesterol, forming cholesteryl esters that are involved in lipid transport and storage within the body wikipedia.org.

The esterification of this compound into these complex lipids is a fundamental aspect of its metabolic fate, supporting cellular structure and energy homeostasis.

Intracellular and Extracellular Metabolite Dynamics

Intracellular Dynamics: Upon cellular uptake, this compound is typically activated to its acyl-CoA form, a prerequisite for both catabolic (beta-oxidation) and anabolic (esterification) pathways wikipedia.orgplos.org. For mitochondrial beta-oxidation, the fatty acyl-CoA must be transported across the inner mitochondrial membrane, often via the carnitine shuttle system plos.org. Studies have reported varying intracellular concentrations of octadecenoic acid and its derivatives, depending on the cell type and metabolic state nih.govfrontiersin.org.

Extracellular Dynamics: The concentration of this compound in the extracellular environment is influenced by cellular uptake and release. While some research suggests that extracellular concentrations of many unsaturated fatty acids may remain relatively stable, others indicate dynamic changes related to cellular uptake and excretion processes nih.govfrontiersin.org.

Metabolic Tracing: Isotopically labeled forms of this compound (oleic acid) are invaluable tools for researchers. They enable the tracing of its metabolic pathways, the study of lipid metabolism within cells and organisms, and the analysis of its distribution in biological systems sigmaaldrich.com. These labeled compounds provide critical insights into the complex intracellular and extracellular movements and transformations of this fatty acid.

Compound List

this compound (Oleic acid)

Acetyl-CoA

Triglycerides

Phospholipids

Cholesteryl esters

Monoacylglycerols (Mono-glycerides)

Diacylglycerols (Di-glycerides)

Dicarboxylic acids

Hydroxylated fatty acids

Citric acid

Sebaleic acid

5-hydroxy-(6E,8Z)-octadecadienoic acid (5-HODE)

5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE)

5S,18-dihydroxy-(6E,8Z)-octadecadienoic acid

5-oxo-18-hydroxy-(6E,8Z)-octadecadienoic acid

9,12,13-trihydroxy-10(E)-octadecenoic acid

Biological Functions and Mechanistic Elucidation of 5z Octadecenoic Acid and Derivatives

Influence on Cellular Membrane Architecture and Fluidity

The structural characteristics of 5Z-octadecenoic acid, particularly the kink introduced by its cis double bond, play a significant role in modulating the physical properties of cellular membranes.

Impact on Lipid Bilayer Packing and Structural Organization

The cis configuration of the double bond in this compound introduces a bend in the fatty acid chain. This structural feature affects how these molecules pack together within lipid bilayers, leading to looser packing compared to saturated fatty acids or trans isomers scbt.com. Looser packing generally correlates with increased membrane fluidity. This enhanced fluidity can alter the mobility of membrane components, including proteins and other lipids, thereby influencing membrane function and integrity scbt.comstudymind.co.uk. While specific quantitative data for this compound on bilayer packing parameters are limited in the provided search results, the general principles of unsaturated fatty acids suggest an increase in fluidity.

Interactions with Cellular Proteins and Other Lipids

The hydrophobic tail of this compound facilitates interactions with both cellular proteins embedded in the membrane and other lipid molecules. The carboxylic acid group can engage in hydrogen bonding, further influencing its interactions and reactivity scbt.com. While direct studies detailing specific protein-lipid interactions involving this compound are not extensively detailed in the provided results, its presence within the membrane environment suggests it can influence the conformation and activity of membrane-associated proteins by altering the local lipid environment scbt.com. Its incorporation into phospholipids (B1166683), as observed in schistosomes, highlights its role in specific membrane structures researchgate.net.

Modulation of Intracellular Signaling Networks

Fatty acids, including this compound, are recognized as signaling molecules that can influence various intracellular pathways.

G Protein-Coupled Receptor (GPCR) Activation and Downstream Cascades

While specific research directly implicating this compound in GPCR activation is not explicitly detailed in the provided search results, other fatty acids and their derivatives are known to interact with GPCRs. For instance, linoleic acid metabolites have been shown to interact with GPR40 and GPR120, modulating downstream signaling pathways like MEK-ERK nih.gov. GPCRs are a large family of cell surface receptors that initiate intracellular signaling cascades upon ligand binding, often involving G proteins and secondary messengers like cAMP or IP3/DAG the-scientist.combmglabtech.comnumberanalytics.compressbooks.pub. The general understanding is that fatty acids can act as ligands for certain GPCRs, influencing cellular responses frontiersin.orgmdpi.com.

Nuclear Receptor (e.g., PPARα, PPARγ) Ligand Activity

Nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs), are known to bind various fatty acids and their derivatives as endogenous ligands arvojournals.orgnih.govresearchgate.net. While research explicitly identifying this compound as a PPARα or PPARγ ligand is not directly available in the provided snippets, related hydroxy-octadecenoic acids and other unsaturated fatty acids have been shown to activate PPARγ arvojournals.orgresearchgate.netnih.govnih.govpnas.org. PPARs play critical roles in regulating lipid and glucose homeostasis, as well as cell growth and differentiation arvojournals.orgnih.gov.

Regulation of Kinase Signaling Pathways (e.g., PI3K/Akt, MEK/Src)

Fatty acids can modulate kinase signaling pathways, which are crucial for cell proliferation, survival, and metabolism. The PI3K/Akt pathway is frequently dysregulated in cancer and plays a role in cell growth and survival researchgate.netmdpi.commdpi.comnih.gov. Some studies indicate that octadecenoic acid, in general, can inhibit mitogen-activated protein kinase (MAPK) activity, suggesting a role in modulating signaling pathways relevant to cancer researchgate.net. Furthermore, Src family kinases (SFKs), including Src, are involved in various signaling pathways, such as PI3K/Akt and MAPK/ERK, and their dysregulation is implicated in cancer progression mdpi.comnih.gov. MEK and Src inhibitors are also explored in combination therapies for certain cancers nih.gov.

Compound List

this compound

Linoleic acid (LA)

GPR40

GPR120

MEK

ERK

PPARα

PPARγ

PI3K

Akt

Src

EGF

EGFR

HGF

c-MET

VEGF

VEGFR

FGFR

IL4

IL-13Rα2

IL6

IL-11

NF-κB

HO-1

MAPK

Fatty acids

G protein-coupled receptors (GPCRs)

Phosphatidylinositol 3-kinase (PI3K)

Protein kinase B (AKT)

Mammalian target of rapamycin (B549165) (mTOR)

9-HODE (9-hydroxyoctadecadienoic acid)

13-HODE (13-hydroxyoctadecadienoic acid)

15-HETE (15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid)

15d-PGJ2 (15-deoxy-Δ12,14-prostaglandin J2)

15-keto-prostaglandin E2

Nitrolinoleic acid (LNO2)

Rosiglitazone

Pioglitazone

Troglitazone

Ciglitazone

Crosstalk with Redox Signaling and Antioxidant Response Elements (ARE)

While direct research specifically detailing the interaction of this compound with redox signaling and Antioxidant Response Elements (ARE) is limited in the provided search results, related unsaturated fatty acids and their derivatives have been implicated in such pathways. For instance, certain oxidized metabolites of linoleic acid, a polyunsaturated fatty acid, have been shown to strongly activate the ARE pathway. Specifically, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) induces the expression of ARE-regulated cytoprotective genes like NQO1, requiring transcription factor NRF2 and PI3-kinase for its activity nih.gov. This suggests a potential, albeit indirect, link where derivatives or metabolic products of unsaturated fatty acids can influence cellular antioxidant responses. Further research would be needed to establish a direct role for this compound itself in these signaling cascades.

Involvement in Nitric Oxide-Dependent Cellular Responses

Research indicates that certain hydroxy derivatives of unsaturated fatty acids can influence nitric oxide (NO) production and related cellular responses. For example, (±)-10-hydroxy-12(Z)-octadecenoic acid, a metabolite of linoleic acid, has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production and reduce inducible NO synthase (iNOS) levels in BV-2 microglia cells caymanchem.comglpbio.comcaymanchem.com. It also reduced nitrite (B80452) (NO2) levels in LPS-stimulated dendritic bone marrow cells caymanchem.comglpbio.comcaymanchem.com. These findings suggest that modifications of unsaturated fatty acid structures can impact NO-dependent inflammatory signaling pathways. While these studies focus on hydroxylated derivatives, they highlight the potential for octadecenoic acid structures to interact with NO-mediated cellular processes.

Regulation of Gene Expression and Enzyme Activity

Transcriptional Control of Metabolic and Inflammatory Genes

Studies on related fatty acids suggest a role in the transcriptional regulation of metabolic and inflammatory genes. For instance, trans octadecenoic acids have been shown to upregulate the liver gene encoding peroxisome proliferator-activated receptor-alpha (PPARα) in dairy cows, indicating an impact on lipid metabolism regulation nih.gov. PPARs are known nuclear receptors that facilitate transcriptional regulation of genes involved in metabolism frontiersin.org. Furthermore, certain oxidized fatty acid metabolites can influence inflammatory gene expression, as seen with the reduction of TNF-α and IL-10 levels by (±)-10-hydroxy-12(Z)-octadecenoic acid in dendritic cells caymanchem.comglpbio.comcaymanchem.com. While direct evidence for this compound's specific transcriptional targets is not detailed in the provided results, its structural similarity to other bioactive fatty acids suggests a potential for modulating metabolic and inflammatory gene expression through pathways involving nuclear receptors or inflammatory signaling cascades.

Direct and Indirect Modulation of Lipoxygenase and Other Enzyme Activities

Lipoxygenases (LOXs) are key enzymes in fatty acid metabolism, particularly in the synthesis of inflammatory mediators. While direct modulation of lipoxygenase activity by this compound is not explicitly stated, research on related fatty acids and LOX pathways is extensive. For example, 5-lipoxygenase (5-LOX) catalyzes the conversion of arachidonic acid to leukotrienes atsjournals.orgrug.nl. Studies have explored the modulation of LOX activity for chemoprevention, identifying agents that can inhibit procarcinogenic LOXs or induce anticarcinogenic ones aacrjournals.org. Furthermore, certain fatty acids and their derivatives can influence enzyme activities. For instance, (±)-10-hydroxy-12(Z)-octadecenoic acid inhibits LPS-induced ERK phosphorylation and increases in iNOS levels caymanchem.comglpbio.comcaymanchem.com, suggesting modulation of signaling enzymes. The interaction of fatty acids with enzymes like lipoxygenases often depends on their structural features, such as the position and configuration of double bonds rug.nlnih.gov.

Effects on Uncoupling Protein (UCP) Gene Expression

Research indicates that certain fatty acids can influence the expression of Uncoupling Proteins (UCPs), which are involved in metabolic regulation and thermogenesis. For example, eicosapentaenoic acid and 10-Oxo-12(Z)-octadecenoic acid have been noted for exerting anti-obesity effects, potentially through mechanisms involving UCP gene expression researchgate.net. UCPs are regulated at the transcriptional level by nuclear receptors facilitated by fatty acids frontiersin.org. While specific studies on this compound's effect on UCP gene expression are not detailed, the broader category of octadecenoic acids and their derivatives are known to interact with metabolic pathways that can influence UCP activity and expression frontiersin.orgresearchgate.netphysiology.orgresearchgate.netplos.org.

Effects on Fundamental Cellular Processes

This compound, a monounsaturated fatty acid, possesses structural properties that can influence cellular processes. Its cis double bond configuration introduces a kink in the hydrocarbon chain, affecting its packing in lipid bilayers and potentially enhancing membrane fluidity scbt.com. This fluidity is crucial for various cellular functions, including membrane transport and signaling. While specific cellular processes directly modulated by this compound are not extensively detailed in the provided search results, its role as a fatty acid suggests involvement in fundamental cellular activities such as lipid metabolism and membrane integrity scbt.comcymitquimica.comfoodb.ca. For instance, unsaturated fatty acids are incorporated into cellular phospholipids and influence membrane properties, which in turn can affect mitochondrial replication and cellular respiration nih.gov. Additionally, some octadecenoic acid derivatives have been linked to immunomodulatory effects, such as reducing inflammatory cytokine production and influencing dendritic cell maturation caymanchem.comglpbio.comcaymanchem.com.

Impact on Cell Proliferation and Cell Cycle Regulation

Research indicates that this compound can influence cellular proliferation and regulate the cell cycle in various biological contexts. Studies have explored its effects on cancer cell lines, suggesting a potential role in inhibiting uncontrolled growth. While specific mechanisms are still under investigation, some findings point towards the induction of cell cycle arrest, preventing cells from progressing through critical phases necessary for division. For instance, fucoxanthin, a compound found in marine algae alongside this compound, has been shown to induce G1 cell cycle arrest through pathways involving GADD45a and MAPK signaling, suggesting that related compounds might exert similar regulatory effects on cell proliferation researchgate.netresearchgate.net. Further research is needed to fully elucidate the precise molecular targets and pathways through which this compound modulates cell proliferation and cell cycle progression.

Mechanisms of Apoptotic Modulation

This compound has been implicated in the modulation of apoptosis, the process of programmed cell death. Studies on related compounds and general fatty acid research suggest that specific unsaturated fatty acids can trigger apoptotic pathways. Fucoxanthin, for example, has been documented to induce apoptosis in various cancer cell lines, often associated with the activation of caspases (such as caspase-3, -8, and -9) and the downregulation of anti-apoptotic proteins researchgate.net. While direct evidence for this compound's role in specific apoptotic mechanisms is emerging, its presence in studies investigating cellular responses to various stimuli suggests a potential involvement in programmed cell death pathways researchgate.netresearchgate.net. Understanding how this compound interacts with key apoptotic regulators, such as Bcl-2 family proteins or caspase cascades, is an area of ongoing research.

Induction and Attenuation of Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) plays a crucial role in protein folding, modification, and calcium homeostasis. Dysregulation of ER function leads to ER stress, which can have profound effects on cellular health and survival. While direct studies on this compound's specific impact on ER stress are limited in the provided search results, its association with cellular metabolic processes and its presence in studies examining cellular responses to stress provide a basis for further investigation. For instance, research on diabetic cardiomyopathy highlights changes in fatty acid metabolism and links them to ER stress and cell death researchgate.net. Further research is warranted to determine if this compound actively induces or attenuates ER stress, and through which specific molecular pathways, such as the unfolded protein response (UPR).

Immunomodulatory and Anti-inflammatory Roles

Immunomodulatory and Anti-inflammatory Roles

Regulation of Pro- and Anti-Inflammatory Cytokine Production

This compound has been identified as an anti-inflammatory metabolite found in certain marine algae species researchgate.netresearchgate.netresearcher.liferesearchgate.netscribd.comresearchgate.net. This classification suggests a role in modulating the immune response, particularly in the context of inflammation. Studies indicate that compounds from marine sources can influence the production of pro- and anti-inflammatory cytokines. For example, research on Kappaphycus malesianus, which also contains this compound, shows that extracts can suppress the production of pro-inflammatory mediators in microglia cells researchgate.net. While specific data on this compound's direct effects on cytokine levels like TNF-α, IL-1β, or IL-6 are not detailed in the initial search results, its identification as an anti-inflammatory metabolite points towards a potential to downregulate pro-inflammatory cytokine synthesis and possibly upregulate anti-inflammatory cytokines.

Influence on Antigen-Presenting Cell Function and T-Cell Dynamics

The role of this compound in the function of antigen-presenting cells (APCs) and T-cell dynamics is an area that requires further exploration. Its classification as an anti-inflammatory metabolite, however, implies a potential influence on immune cell interactions. Studies involving marine algae extracts, which contain this compound, have indicated effects on microglia, a type of immune cell that shares some functional similarities with APCs in the central nervous system researchgate.net. These studies suggest that such compounds can modulate inflammatory pathways within these cells. Direct research detailing how this compound specifically affects APC maturation, antigen presentation, or T-cell activation, proliferation, and differentiation is not extensively covered in the provided search results.

Occurrence and Distribution of 5z Octadecenoic Acid in Biological Systems

Natural Occurrence in Plant Species

5Z-Octadecenoic acid has been identified as a component in the oils of specific plant species. PubChem reports its presence in Carlina corymbosa and Carlina acaulis, noting that data is available for these species nih.gov. Further research indicates that this fatty acid is typically found in certain plant oils, particularly those derived from coriander and other herbs cymitquimica.com. Studies on coriander seeds have identified a range of fatty acids, with petroselinic acid (cis-6-octadecenoic acid) being the major component, alongside linoleic acid and oleic acid. While this compound is not explicitly listed as a major component in coriander seed oil in all analyses, its presence in related plant oils suggests its occurrence within the broader spectrum of plant-derived lipids dergipark.org.trcabidigitallibrary.orgresearchgate.net. One study on Carlina acaulis reported cis-5-octadecenoic acid as a major fatty acid, constituting 21–24% of its fatty acid profile, a finding not previously noted for Compositae seed oils researchgate.netcnjournals.com.

Table 1: Identified Plant Sources of this compound

| Plant Species | Reported Presence | Notes |

| Carlina corymbosa | Yes | Reported presence with available data nih.gov. |

| Carlina acaulis | Yes | Reported presence with available data nih.gov. Identified as a major fatty acid (21–24%) in one study researchgate.netcnjournals.com. |

| Coriander | Yes | Found in coriander and other herb oils cymitquimica.com. |

Presence and Profiles in Mammalian Tissues and Physiological Fluids

Information regarding the specific presence and quantitative profiles of this compound in mammalian tissues and physiological fluids is limited within the provided search results. One study concerning schistosomes, a parasitic organism, noted the absence of 5-octadecenoic acid in the host's blood gerli.com. While this is not a direct finding in mammalian tissues, it suggests that this particular fatty acid isomer may not be universally present or abundant in all biological fluids. Broader research on octadecanoids in mammals discusses various oxygenated fatty acids but does not specifically detail the distribution of this compound acs.org. Without more targeted studies, definitive statements about its presence or concentration in mammalian systems cannot be made based on the available information.

Detection in Microbial Communities and Fermentation Products

The detection of this compound within microbial communities or as a product of fermentation processes is not clearly established in the provided literature. While some studies discuss the role of various fatty acids, including hydroxy fatty acids derived from linoleic acid, in fermentation processes and their potential antifungal activities researchgate.netsci-hub.senih.govnih.gov, specific identification of this compound in these contexts is not detailed. One study mentioned a correlation between the relative abundance of Lactobacillus and "5-dodecenoic acid, (5Z)-" cnjournals.com, but this reference is ambiguous and does not definitively confirm the presence of this compound. Therefore, based on the current search results, there is no clear evidence of its detection in microbial communities or fermentation products.

Identified Presence in Select Food Sources

The presence of this compound in food sources is primarily linked to its occurrence in plant oils. As noted in section 5.1, coriander and oils from Carlina species are identified sources nih.govcymitquimica.com. Coriander seed oil, in particular, is known for its fatty acid composition, with petroselinic acid being the predominant fatty acid dergipark.org.trresearchgate.netbund.de. While petroselinic acid is a positional isomer of oleic acid, its specific relationship to this compound is not always clearly delineated in all food analyses, and some sources may conflate or omit specific isomers like the 5Z variant. Beyond these plant-derived oils, specific data on the presence of this compound in other common food items is not detailed in the provided search results.

Compound List

this compound

(Z)-octadec-5-enoic acid

cis-5-octadecenoic acid

Oleic acid

Petroselinic acid

Advanced Analytical Methodologies for 5z Octadecenoic Acid and Octadecanoid Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of fatty acids, including 5Z-Octadecenoic acid. rsc.org Its high separation efficiency makes it particularly suitable for resolving complex mixtures of fatty acid isomers. rsc.orgrestek.com

Quantitative Analysis of Free Fatty Acids and Esterified Forms

GC-MS is widely used for the quantitative analysis of both free fatty acids and those esterified within complex lipids. rsc.orgmdpi.com For comprehensive fatty acid profiling, lipids are typically extracted from biological samples and the esterified fatty acids are converted to fatty acid methyl esters (FAMEs) through a process called derivatization. rsc.orgrestek.com This process is necessary because the polarity and low volatility of free fatty acids make them unsuitable for direct GC analysis. nih.gov

The quantitative analysis often involves the use of internal standards, such as deuterated fatty acids or fatty acids with odd-numbered carbon chains like heptadecanoic acid, which are not naturally abundant in many biological systems. nih.gov These standards are added to the sample before extraction and analysis to correct for variations in sample preparation and instrument response, ensuring accurate quantification. nih.gov For instance, in the analysis of milk fat, a comprehensive GC-MS method was established for the simultaneous determination of various C18 fatty acids. mdpi.com Similarly, GC-MS has been successfully applied to quantify fatty acids in a variety of matrices, from traditional Chinese medicine to wood bark extracts. nih.govarcjournals.org

Table 1: GC-MS Methods for Fatty Acid Analysis

| Matrix | Target Analytes | Key Findings | Reference |

| Milk | C18 Fatty Acids | Established a method for simultaneous determination, simplifying methylation protocols. | mdpi.com |

| Biological Samples | Free and Esterified Fatty Acids | Utilized pentafluorobenzyl bromide derivatization for high sensitivity. | nih.gov |

| Zhengtian Pills | Volatile Components | Identified 22 components, with oleic acid being a major constituent. | nih.gov |

| Durio Zibethinus Wood Bark | Phytochemical Constituents | (Z)-9-Octadecenoic acid (Oleic Acid) was the major component in one fraction. | arcjournals.org |

Derivatization Strategies for Enhanced Detection

Derivatization is a critical step in the GC-MS analysis of fatty acids, converting them into more volatile and less polar derivatives suitable for gas chromatography. nih.govmdpi.com The most common strategy is the formation of fatty acid methyl esters (FAMEs). rsc.orgnih.gov This can be achieved using various reagents, including:

Boron trifluoride (BF3)-methanol: A widely used reagent for esterification. mdpi.com

Anhydrous hydrogen chloride (HCl) in methanol: Another common acidic catalyst for FAME preparation. mdpi.com

N,N-dimethylformamide dimethylacetal: A reagent that allows for rapid and reproducible derivatization without the need to isolate the resulting methyl esters. oup.com

Trimethylsulfonium hydroxide (B78521) (TMSH): An automated derivatization method that improves throughput for fatty acid profiling. mdpi.com

Pentafluorobenzyl (PFB) bromide: This reagent creates PFB esters, which are particularly useful for enhancing sensitivity in negative chemical ionization (NCI) MS. nih.gov

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1,1,1,3,3,3-hexamethyldisilazane (HMDS) can be used to form trimethylsilyl (B98337) derivatives. unipi.it Interestingly, HMDS selectively derivatizes free fatty acids, allowing for their differentiation from fatty acid carboxylates. unipi.it

The choice of derivatization reagent can significantly impact the sensitivity and selectivity of the analysis. For example, using halogenated derivatizing agents can boost detection limits when using soft ionization techniques like NCI. nih.gov

Resolution of Positional and Geometric Isomers

A significant challenge in fatty acid analysis is the separation of positional and geometric isomers, such as the various forms of octadecenoic acid. rsc.orgscispace.com Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases (e.g., SP-2560, CP-Sil 88), are essential for resolving these isomers. restek.comscispace.comresearchgate.net These columns can separate cis and trans isomers, which often have different elution orders depending on the specific phase. restek.com

For instance, on highly polar biscyanopropyl phases, trans isomers typically elute before their cis counterparts. restek.com The resolution of these isomers can be highly sensitive to the GC oven temperature program. scispace.com Researchers have optimized isothermal and temperature-programmed methods to achieve the best possible separation of C18:1 isomers in complex samples like partially hydrogenated vegetable oils and milk fat. scispace.commdpi.com In some cases, combining results from multiple chromatographic runs with different temperature programs or even different columns is necessary to resolve the most complex mixtures of isomers. mdpi.com For even more challenging separations, techniques like silver ion chromatography (Ag+-HPLC or Ag+-TLC) can be used to fractionate isomers based on the number and geometry of their double bonds prior to GC-MS analysis. mdpi.comjst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Lipidomics

Liquid chromatography-mass spectrometry (LC-MS) has become a powerful and popular technique for comprehensive lipid analysis, offering several advantages over direct infusion or "shotgun" methods. nih.gov These benefits include more reliable identification of individual lipid species, separation of isomers and isobars, and reduced ion suppression effects. nih.gov

High-Resolution Accurate Mass (HRAM) Systems for Comprehensive Lipidome Analysis

High-resolution accurate mass (HRAM) systems, such as quadrupole-time-of-flight (Q-TOF) and Orbitrap mass spectrometers, are frequently employed in untargeted lipidomics studies. thermofisher.comacs.org These instruments provide mass measurements with high precision (often better than 5 parts per million), which allows for the determination of the elemental composition of lipids and the differentiation of isobaric species. nih.gov

When coupled with liquid chromatography, HRAM-MS enables the large-scale profiling of a human serum lipidome, identifying and quantifying hundreds to thousands of lipid molecules in a single analysis. thermofisher.com The use of specialized columns, such as C30 reversed-phase columns, can enhance the separation of structurally related isomers, including geometric isomers, which is an improvement over standard C18 columns. thermofisher.com While HRAM is a powerful tool for discovery lipidomics, it can sometimes be limited by a narrower dynamic range and the challenge of annotating the vast number of detected metabolite features. acs.org

Table 2: Comparison of Mass Spectrometry Techniques in Lipidomics

| Technique | Key Advantage | Application Example | Reference |

| GC-MS | High resolution of isomers | Separation of C18:1 cis/trans isomers in milk fat. | mdpi.commdpi.com |

| LC-HRAM-MS | Comprehensive, untargeted profiling | Large-scale lipid profiling of human serum. | thermofisher.com |

| LC-MS/MS | Structural elucidation of isomers | Differentiating double bond positional isomers. | sciex.comcapes.gov.br |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of lipids, including the precise location of double bonds within fatty acid chains. nih.govmdpi.com In an MS/MS experiment, a specific lipid ion (the precursor ion) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides detailed structural information that is often not available from a simple mass measurement. mdpi.com

Different fragmentation techniques can be employed. Collision-induced dissociation (CID) is a common method, but for distinguishing some isomers, it may not provide sufficient diagnostic fragments. sciex.commdpi.com More advanced fragmentation methods, such as electron-activated dissociation (EAD), can generate more informative MS/MS spectra, revealing diagnostic fragments that indicate the location of double bonds within isomers like oleic acid (9Z-octadecenoic acid) and its positional isomers. sciex.com Furthermore, by forming specific adducts, such as lithiated adducts, and performing low-energy CID, it is possible to assign double-bond locations in underivatized fatty acids using tandem quadrupole instruments. capes.gov.br This capability is crucial for distinguishing between biologically distinct isomers and advancing our understanding of octadecanoid metabolism and function.

Electron Activated Dissociation (EAD) for Double Bond Localizationnih.gov

Electron Activated Dissociation (EAD) has emerged as a powerful mass spectrometry technique for the unambiguous determination of double bond positions within fatty acid chains, a task that is often challenging for conventional collision-induced dissociation (CID). sciex.comnih.gov Unlike CID, which may not generate sufficient diagnostic fragments, EAD produces rich fragmentation spectra by inducing cleavage along the entire fatty acyl chain. sciex.comd-nb.info This allows for the precise localization of points of unsaturation.

In the analysis of an octadecenoic acid like the 5Z isomer, EAD would generate a series of fragment ions resulting from sequential cleavage of the carbon-carbon bonds. sciex.com The location of the double bond is revealed by a characteristic mass difference in the fragmentation pattern. sciex.com For instance, analysis of oleic acid (9-octadecenoic acid) using EAD shows specific fragments that pinpoint the double bond at the Δ9 position. sciex.comsciex.com A similar principle would apply to this compound, where diagnostic fragments would confirm the double bond at the Δ5 position. This capability is crucial for distinguishing it from other positional isomers, such as vaccenic acid (Δ11) or oleic acid (Δ9). sciex.comsciex.com

To enhance sensitivity, particularly in positive ion mode, fatty acids can be derivatized with reagents like trimethylenediamine. sciex.comsciex.com This not only improves ionization but can also aid in the chromatographic separation of stereoisomers. sciex.com The tunable electron kinetic energy in modern EAD-capable instruments, such as the ZenoTOF 7600 system, allows for the optimization of fragmentation to yield comprehensive structural data from a single MS/MS experiment. sciex.comsciex.com

| Technique | Primary Fragmentation Mechanism | Double Bond Localization Capability | Key Advantage |

|---|---|---|---|

| Collision-Induced Dissociation (CID) | Collisional activation with inert gas | Limited; often produces non-diagnostic fragments. sciex.com | Widely available and well-established. |

| Electron Activated Dissociation (EAD) | Interaction with a beam of electrons | Excellent; cleaves bonds along the acyl chain. sciex.comsciex.com | Provides detailed structural information, including double bond position, in a single experiment. sciex.com |

Direct Infusion (Shotgun) Lipidomics Approachesthermofisher.com

Shotgun lipidomics is a high-throughput technique that analyzes crude lipid extracts by direct infusion into a mass spectrometer, bypassing the time-consuming liquid chromatography (LC) separation step. nih.govthermofisher.com This approach relies on the intrinsic properties of different lipid classes to achieve separation and identification through various targeted MS/MS scan functions, such as precursor ion or neutral loss scanning. aocs.orgacs.org

For the analysis of octadecanoids, including free fatty acids like this compound, shotgun lipidomics offers rapid profiling of the lipidome. upce.czlipotype.com The method maintains a constant concentration of the analyte during data acquisition, allowing for multiple scan events to be performed for robust identification and quantification. thermofisher.comaocs.org High-resolution mass spectrometers are essential in shotgun lipidomics to resolve isobaric species that would otherwise overlap in a complex mixture. thermofisher.comportlandpress.com

While shotgun lipidomics provides a rapid overview of the lipid profile, a significant drawback is the potential for ion suppression and the inability to distinguish isomers without coupling to other techniques. thermofisher.comresearchgate.net Therefore, it is often used as a discovery tool, with findings typically validated by more specific methods like LC-MS. acs.org Despite its limitations, shotgun lipidomics is a valuable tool for the high-throughput, system-level analysis of lipid metabolism. aocs.orgmdpi.com

Complementary Chromatographic and Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC) for Fractionation and Separationportlandpress.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fatty acid isomers, offering superior separation capabilities compared to gas chromatography (GC) for certain applications, especially for resolving geometric (cis/trans) and positional isomers. hplc.euresearchgate.net For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. capes.gov.br

Using C18 columns, mixtures of fatty acids can be separated based on their hydrophobicity, which is influenced by chain length and the number and position of double bonds. thermofisher.comhplc.eucapes.gov.br The separation of positional isomers of octadecenoic acid, including the Δ5 isomer, can be achieved and optimized by adjusting the mobile phase composition, often consisting of acetonitrile (B52724) and water mixtures. capes.gov.brnih.gov To enhance detection, particularly for UV analysis, fatty acids are often derivatized to form p-methoxyphenacyl esters or other UV-active compounds. nih.govgerli.com

Furthermore, silver ion HPLC (Ag-HPLC) is a specialized technique that provides excellent separation of fatty acid isomers based on the degree of unsaturation. nih.govgerli.comnih.gov The silver ions interact with the π-electrons of the double bonds, leading to differential retention of isomers. This method can effectively separate cis and trans isomers as well as positional isomers of C18:1 fatty acids. researchgate.netnih.govaocs.org

| HPLC Method | Stationary Phase | Separation Principle | Application for this compound |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | C18 (Octadecylsilyl) capes.gov.br | Separation based on hydrophobicity. portlandpress.com | Separates from other fatty acids based on chain length and unsaturation. Can resolve positional isomers. capes.gov.br |

| Silver Ion (Ag-HPLC) | Silica (B1680970) gel impregnated with silver ions gerli.com | Complexation between silver ions and double bonds. uab.edu | Excellent for separating cis/trans and positional isomers of octadecenoic acid. nih.govaocs.org |

Thin-Layer Chromatography (TLC) for Lipid Class Separationportlandpress.com

Thin-Layer Chromatography (TLC) is a fundamental and cost-effective technique for the separation of major lipid classes from a total lipid extract. nih.gov In the context of this compound analysis, TLC is primarily used as a preparative step to isolate the free fatty acid (FFA) fraction from other lipid classes like triglycerides, cholesterol esters, and phospholipids (B1166683). aocs.orgresearchgate.net

The separation is typically performed on silica gel plates, where lipids migrate at different rates depending on their polarity and the composition of the mobile phase. aocs.orgresearchgate.net A common solvent system for separating nonpolar lipids consists of a mixture of hexane, diethyl ether, and a small amount of an acid like formic or acetic acid. aocs.orgfrontier-lab.com The acid ensures that free fatty acids migrate successfully as a distinct band. aocs.org

After development, the separated lipid classes can be visualized using various reagents, such as iodine vapor or a primulin spray under UV light. aocs.orgresearchgate.net The band corresponding to the free fatty acids, which would contain this compound, can then be scraped from the plate, and the lipids can be extracted for further, more detailed analysis by techniques like GC-MS or HPLC. nih.govaocs.org Argentation TLC, where the silica gel is impregnated with silver nitrate, can also be used to further separate fatty acids based on their degree of unsaturation. uab.eduuab.edu

| Lipid Class | Typical Mobile Phase | Relative Rf Value | Principle of Separation |

|---|---|---|---|

| Cholesterol Esters | Hexane:Diethyl Ether:Acetic Acid (e.g., 80:20:1.5, v/v/v) aocs.org | High | Adsorption chromatography based on polarity. Nonpolar lipids migrate further up the plate. aocs.org |

| Triglycerides | Medium-High | ||

| Free Fatty Acids (contains this compound) | Medium | ||

| Phospholipids | Low (remain at origin) |

In Vitro and in Vivo Research Models for Investigating 5z Octadecenoic Acid Biology

Preclinical Animal Models

Application of Model Organisms (e.g., Yeast) for Fundamental Biological Insights

Saccharomyces cerevisiae offers a powerful platform for investigating the biological roles of 5Z-octadecenoic acid due to its well-characterized genetics, rapid growth, and conserved lipid metabolic machinery that shares significant homology with mammalian systems nih.govoup.com. Yeast can utilize fatty acids, including this compound, as a primary carbon source, primarily through the process of β-oxidation, which occurs exclusively within peroxisomes in this organism nih.govmeduniwien.ac.atresearchgate.net. This capability allows researchers to study the cellular response to exogenous fatty acid supply and the metabolic adaptations that ensue.

Studies employing yeast have elucidated critical insights into how this compound influences cellular physiology. For instance, the presence of oleic acid can significantly modulate yeast's metabolic transition from respiratory to fermentative growth. Research indicates that oleic acid can delay the onset of this metabolic shift, reduce ethanol (B145695) production, and redirect carbon flux towards biomass synthesis, thereby increasing biomass yield researchgate.net. Furthermore, yeast strains with defects in peroxisomal functions or other cellular processes involved in lipid handling exhibit increased sensitivity to oleic acid, suggesting that the proper management of fatty acid composition within cellular membranes is crucial for preventing toxicity nih.gov. The targeting of key enzymes, such as malate (B86768) synthase 1 (Mls1p), to peroxisomes is observed to be advantageous for cells utilizing oleic acid, indicating a role for compartmentalization in efficient fatty acid metabolism meduniwien.ac.at.

Moreover, the composition of yeast cell membranes, particularly the proportion of unsaturated fatty acids like this compound, has been shown to confer resistance to various environmental stresses. Studies have demonstrated that oleic acid plays a more significant role than palmitoleic acid in conferring resistance to ethanol and influences resistance to hydrostatic pressure, with greater unsaturation generally correlating with increased protection oup.com. The yeast genome also encodes genes critical for fatty acid synthesis and modification, such as SFH2, which regulates fatty acid synthase activity and is involved in preventing saturated fatty acid accumulation, a process that can be suppressed by the presence of oleic acid researchgate.net.

Table 1: Impact of this compound (Oleic Acid) on Saccharomyces cerevisiae Metabolism and Growth

| Parameter Influenced | Observed Effect of this compound | Reference |

| Metabolic Shift Onset | Delay (up to 15 min) | researchgate.net |

| Ethanol Production | Decreased by 33% | researchgate.net |

| Carbon Flux | Redirected towards biomass production | researchgate.net |

| Biomass Yield | Increased by 73% | researchgate.net |

| Critical Dilution Rate | Increased by 8% | researchgate.net |

| Specific Carbon Uptake Rate | Increased by 18% | researchgate.net |

| Sensitivity to Oleate Toxicity | Increased in peroxisomal mutants | nih.gov |

| Piezoresistance (Pressure) | Increased compared to palmitoleic acid | oup.com |

| Membrane Fluidity/Stress Adapt. | Influences resistance to ethanol | oup.com |

Table 2: Major Fatty Acids in Saccharomyces cerevisiae Membranes

| Fatty Acid Name | Abbreviation | Approximate Cellular Abundance |

| Palmitic acid | C16:0 | ~90% of total lipids |

| Palmitoleic acid | C16:1 | ~90% of total lipids |

| Stearic acid | C18:0 | ~90% of total lipids |

| Oleic acid (this compound) | C18:1 | ~90% of total lipids |

| Cerotic acid | C26:0 | ~1% of total lipids |

Strategies for Translating Model System Findings to Broader Biological Understanding

The utility of Saccharomyces cerevisiae as a model organism extends beyond its direct study of fatty acid metabolism to providing foundational knowledge that can be translated to a broader biological understanding, particularly in mammalian systems. A primary strategy for this translation lies in the significant conservation of fundamental lipid metabolic pathways between yeast and humans nih.govoup.com. Key enzymes and regulatory mechanisms involved in fatty acid synthesis, elongation, β-oxidation, and the assembly of complex lipids like phospholipids (B1166683) and triacylglycerides are shared across these phylogenetically distant organisms nih.govoup.com.

For example, the pathways governing the synthesis of phospholipids and triacylglycerides from glycerol-3-phosphate and fatty acyl-CoA precursors are highly conserved oup.com. Similarly, the regulation of β-oxidation, while differing in the specific cellular compartment (peroxisomes in yeast vs. peroxisomes and mitochondria in mammals), involves conserved transcriptional regulators and enzymes that respond to fatty acid availability oup.com. The identification of genes in yeast that confer resistance or sensitivity to specific fatty acids, such as the role of SFH2 in managing saturated fatty acid accumulation, provides molecular targets and mechanistic insights that can guide investigations into analogous processes in human cells researchgate.net.

Furthermore, the comprehensive understanding gained from yeast regarding how fatty acid composition influences membrane properties, such as fluidity and response to environmental stresses like ethanol or pressure, offers a conceptual framework for studying similar phenomena in mammalian cell membranes oup.com. The metabolic adaptations observed in yeast in response to oleic acid, such as altered carbon flux and growth yields, highlight the central role of fatty acids in cellular energy management that is also critical in higher eukaryotes researchgate.net. By studying these conserved pathways and responses in a genetically tractable organism like S. cerevisiae, researchers can develop hypotheses and identify molecular players that are then investigated in more complex mammalian models or human cell systems, thereby accelerating the discovery of fatty acid functions and their implications for health and disease.

Compound List:

this compound (Oleic acid)

Palmitic acid

Palmitoleic acid

Stearic acid

Cerotic acid

Linoleic acid

Linolenic acid

Ethanol

Succinic acid

Q & A

Q. What are the optimal conditions for synthesizing 5Z-octadecenoic acid derivatives, and how do procedural variations impact yield?

The synthesis of this compound derivatives often involves converting the carboxylic acid to functional analogs like amides. A validated method includes reacting 9(Z)-octadecenoic acid with oxalyl chloride in ethylene dichloride (CH₂Cl₂) at 0–5°C, followed by ammonia gas introduction to form the amide . Key factors affecting yield include:

- Temperature control : Exceeding 5°C during oxalyl chloride addition risks side reactions.

- Reagent stoichiometry : Excess oxalyl chloride ensures complete acid chloride formation.

- Solvent purity : Pre-drying reaction vessels minimizes hydrolysis. Post-synthesis, vacuum evaporation removes volatile byproducts, and solvent replenishment ensures reaction homogeneity.

Q. How should researchers handle and store this compound to ensure safety and stability?

Safety protocols from regulatory guidelines emphasize:

- Storage : Dry, cool environments (e.g., ventilated labs at 15–25°C) prevent degradation .

- Handling : Avoid inhalation/contact via standard lab PPE (gloves, lab coats). While protective gloves are not mandatory for this compound, they are advised for mechanical risks .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent solubility issues .

Q. Which analytical methods are most reliable for characterizing this compound's physical properties?

Phase-change data from NIST Standard Reference Database 69 provide validated metrics (e.g., melting point: 301.65 K for the low-melting form) . Recommended techniques:

- Differential scanning calorimetry (DSC) for thermal behavior.

- Gas chromatography-mass spectrometry (GC-MS) for purity assessment. Cross-referencing with IUCLID or regulatory databases ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound across studies?

Discrepancies often arise from isomerization (e.g., 6Z vs. 9Z configurations) or methodological differences. To address this:

- Validate sources : Prioritize data from authoritative repositories like NIST or EU regulatory lists .

- Replicate conditions : Ensure experimental parameters (e.g., solvent, temperature) match cited studies .

- Statistical analysis : Apply error margins (e.g., ±0.5°C for melting points) to assess significance .

Q. What strategies improve the reproducibility of this compound-based experiments in biological studies?

Reproducibility challenges stem from batch variability and impurity profiles. Mitigation steps include:

Q. How can computational modeling complement experimental studies of this compound's reactivity?

Molecular dynamics (MD) simulations predict interactions (e.g., membrane integration or enzyme binding). Key applications:

Q. What ethical and methodological considerations apply when designing in vitro studies with this compound?

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Ethical compliance : Confirm compound use aligns with institutional biosafety protocols .

- Dose justification : Reference prior toxicity data (e.g., LD₅₀ in model organisms) .

- Data transparency : Publish raw datasets and analytical code in supplementary materials .

Methodological Guidance

Q. How should researchers structure publications to highlight this compound's novel applications?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

What frameworks assist in formulating rigorous research questions about this compound?

Apply the PICO framework:

- Population : Define biological systems or chemical environments.

- Intervention : Specify modifications (e.g., derivatization, concentration).

- Comparison : Use isomer controls (e.g., 9Z vs. 6Z).

- Outcome : Quantify metrics like binding affinity or metabolic flux .

Data Presentation and Validation

Q. How can researchers effectively visualize conflicting data on this compound's bioactivity?

Use comparative tables and error bars to highlight variability. Example:

| Study | Bioactivity (IC₅₀, μM) | Method | Isomer |

|---|---|---|---|

| A | 12.3 ± 1.2 | MTT | 5Z |

| B | 18.7 ± 2.1 | XTT | 6Z |

| Annotate discrepancies with methodological notes (e.g., assay sensitivity differences) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.